molecular formula C16H16ClN5 B14226801 3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596824-26-9

3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14226801
CAS No.: 596824-26-9
M. Wt: 313.78 g/mol
InChI Key: GHUHQGFLHPNXNT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3-chlorophenylhydrazine with piperidine and a suitable pyridazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a piperidinyl group makes it a versatile compound for various applications .

Properties

CAS No.

596824-26-9

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16ClN5/c17-13-6-4-5-12(11-13)16-19-18-14-7-8-15(20-22(14)16)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2

InChI Key

GHUHQGFLHPNXNT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)Cl)C=C2

Origin of Product

United States

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